Taiwanin C - 14944-34-4

Taiwanin C

Catalog Number: EVT-1186979
CAS Number: 14944-34-4
Molecular Formula: C20H12O6
Molecular Weight: 348.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Taiwanin C is a natural product found in Phyllanthus acutissimus, Cleistanthus collinus, and other organisms with data available.
Source and Classification

Taiwanin C is isolated from the medicinal plant Justicia gendarussa, which is traditionally used in various cultures for its therapeutic properties. It belongs to the broader category of natural products known as lignans, specifically type I natural arylnaphthalene lactones (NALLs). These compounds are characterized by their unique bicyclic structures that contribute to their biological activities.

Synthesis Analysis

The synthesis of Taiwanin C has been achieved through several sophisticated methods. One prominent approach involves the following steps:

  1. Starting Materials: The synthesis typically begins with piperonal or piperonyl bromide as the precursor.
  2. Intramolecular Diels–Alder Reaction: A key step involves the intramolecular Diels–Alder reaction, which facilitates the formation of the bicyclic structure characteristic of Taiwanin C. This reaction is catalyzed using various reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and involves generating a dihydronaphthalene intermediate.
  3. Coupling Reactions: The synthesis also employs aryl–alkyl Suzuki cross-coupling to introduce necessary functional groups, enhancing the complexity of the molecule.
  4. Final Steps: The final stages involve oxidative aromatization to achieve the fully aromatic structure of Taiwanin C.

The total synthesis strategy has been reported to yield Taiwanin C with significant efficiency, utilizing various coupling agents and conditions tailored to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of Taiwanin C can be described as follows:

  • Chemical Formula: C₁₈H₁₈O₃
  • Molecular Weight: 282.34 g/mol
  • Structural Features: Taiwanin C features a bicyclic core composed of a naphthalene ring system fused to a lactone moiety. The presence of hydroxyl groups and other substituents plays a crucial role in its biological activity.

The compound's stereochemistry is essential for its interaction with biological targets, influencing its pharmacological profile. Detailed spectroscopic analyses (NMR, IR) confirm the structural integrity and purity of synthesized samples .

Chemical Reactions Analysis

Taiwanin C participates in various chemical reactions that are critical for its synthesis and potential modifications:

  1. Diels–Alder Reaction: This cycloaddition reaction is pivotal in constructing the core structure of Taiwanin C.
  2. Suzuki Coupling: Utilized for introducing aryl groups into the compound, enhancing its reactivity and potential interactions.
  3. Oxidative Aromatization: This reaction is crucial for converting dihydronaphthalene intermediates into fully aromatic systems, which are essential for biological activity.

These reactions are often optimized using specific catalysts and reaction conditions to maximize yield and selectivity .

Mechanism of Action

The mechanism of action of Taiwanin C is primarily linked to its interaction with cellular pathways involved in inflammation and cancer progression:

  • Anti-inflammatory Activity: Taiwanin C has been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB.
  • Anticancer Properties: Preliminary studies suggest that Taiwanin C may induce apoptosis in cancer cells through mitochondrial pathways and affect cell cycle regulation.

Further research is needed to elucidate the precise molecular targets and pathways influenced by Taiwanin C, but initial findings indicate its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Taiwanin C exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but poorly soluble in water.
  • Melting Point: Exact melting point data may vary based on purity but generally falls within a defined range for lignans.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining suitable conditions for storage, handling, and application in research .

Applications

Taiwanin C has several promising applications in scientific research:

  1. Pharmacology: Investigated for its potential use in developing anti-inflammatory and anticancer drugs.
  2. Natural Product Chemistry: Serves as a model compound for studying lignan biosynthesis and synthetic methodologies.
  3. Traditional Medicine: Explored for its therapeutic applications based on traditional uses in herbal medicine.

The ongoing research into Taiwanin C's biological activities may lead to new insights into its utility in medicinal chemistry and pharmacotherapy .

Introduction to Hepatitis C in Taiwan: Epidemiological and Public Health Context [1] [3]

Historical Prevalence and Burden of Hepatitis C in Taiwan

Taiwan historically exhibited an HCV prevalence substantially exceeding global averages. Nationwide studies from the late 1990s to early 2000s documented general population anti-HCV seropositivity rates of 3.3%–5.5%, translating to approximately 623,000 infected individuals [10]. This burden was disproportionately concentrated in older adults and specific geographic regions, with hyperendemic areas (e.g., southern townships) demonstrating rates as high as 15%–65% [10]. Blood donor surveillance provided crucial longitudinal insights, revealing an anti-HCV prevalence decline of 71%—from 15.5 to 4.5 per 1,000 donors—between 1999 and 2017 [1]. Despite this progress, viraemic prevalence (active infection) remained at 2.4% (∼569,000 cases) in recent analyses, underscoring the lingering disease burden [9].

Table 1: Historical Trends in HCV Prevalence Among Taiwanese Blood Donors (1999–2017)

YearAnti-HCV Prevalence (per 1,000 donors)Relative Change
199915.5Baseline
20174.5-71%
Source: Database for Evaluating Voluntary Taiwanese Eligible Donors (DEVOTED) [1]

Critical epidemiological shifts accompanied this decline:

  • Birth Cohort Effect: Younger generations (<30 years) exhibited significantly lower seroprevalence (0.3–0.8%) compared to those born before 1970 (5.0–8.5%), reflecting improved medical safety and prevention policies [1].
  • Geographic Heterogeneity: While 64.3% of townships demonstrated significant prevalence reductions, persistent hotspots emerged—particularly rural and remote regions—where HCV RNA prevalence exceeded 2 per 1,000 residents. These areas concurrently showed elevated HCV incidence (2.9 per 100,000 person-years), a 2.5-fold higher risk than non-endemic zones [1].
  • Disease Burden: HCV-driven complications accounted for ∼11,000 annual deaths from cirrhosis and hepatocellular carcinoma, positioning it as Taiwan’s leading cause of liver-related mortality [5] [10].

Socioeconomic and Demographic Risk Factors

HCV distribution in Taiwan demonstrates strong correlations with socioeconomic vulnerability and behavioral practices. Key determinants include:

  • Socioeconomic Status (SES): Lower education levels (less than senior high school) and unemployment were independently associated with 1.8-fold higher HCV infection odds [6]. Rural populations—notably in southern Taiwan (e.g., A-Lein)—faced elevated risks due to limited healthcare access and economic marginalization [2].
  • Substance Use: A dose-response relationship exists between habit clustering and HCV risk:
  • Alcohol: Regular consumption (>4x/week) increased odds by 1.57-fold [3].
  • Betel Nut Chewing: Ever-users faced 1.66-fold higher infection likelihood [3].
  • Cigarette Smoking: Ever-smokers exhibited a 1.39-fold elevated risk [3].Crucially, individuals engaging in all three habits demonstrated a 4.78% infection rate—more than double the national average—highlighting synergistic risk amplification [3].

Table 2: Association Between Behavioral Risk Factors and HCV Infection in Taiwan

Risk FactorAdjusted Odds Ratio (95% CI)Infection Rate
Alcohol (>4x/week)1.57 (1.39–1.77)*3.1%
Betel Nut Chewing (ever)1.66 (1.45–1.92)*3.5%
Cigarette Smoking (ever)1.39 (1.25–1.54)*2.8%
Habit Clustering:
0–1 habitReference2.1%
2 habits1.53 (1.38–1.70)*3.2%
3 habits2.27 (1.95–2.64)*4.8%
Source: Taiwan Biobank (n=121,421; *p<0.001) [3]
  • Iatrogenic Exposure: Historically unsafe medical practices significantly propagated HCV transmission:
  • Frequent Medical Injections: Associated with 2.64-fold higher HCV acquisition odds, particularly with non-licensed providers reusing needles [2].
  • Blood Transfusions Pre-1992: Contributed to 2.66-fold elevated risk prior to universal screening implementation [2].
  • Demographic Disparities: HCV seropositivity was 1.7-fold higher among males and increased progressively with age, peaking at >15% in adults >60 years [1] [6].

Taiwan’s Alignment with World Health Organization Global Hepatitis Elimination Targets

Taiwan has committed to achieving World Health Organization (WHO) HCV elimination targets ahead of the 2030 schedule, establishing an ambitious national goal of 2025. This acceleration leverages a multi-pronged strategy aligned with WHO pillars:

  • "Therapy Spearheading Prevention": Universal access to direct-acting antivirals (DAAs) under the National Health Insurance (NHI) since 2017 has enabled cure rates exceeding 95%. By 2024, >250,000 chronic HCV patients had received treatment—representing >80% of diagnosed cases—surpassing WHO’s 2030 treatment target (80%) [10] [5].
  • "Screening Supporting Therapy": Precision public health approaches enhanced case-finding:
  • Screening Expansion: Reimbursement for B/C hepatitis screenings increased from NT$200 to NT$370 per test, facilitating >6.66 million screenings by mid-2024 [5].
  • Microelimination Programs: Targeted high-risk populations (e.g., rural communities, people who inject drugs) through mobile clinics and community-based testing [10].
  • "Prevention Securing Outcomes": Harm reduction and surveillance strengthening:
  • Blood Safety: Nucleic acid testing (NAT) implemented universally since 2013 reduced transfusion-transmitted HCV to <0.001% [1].
  • Injection Safety: Sterile medical practices and needle-syringe programs decreased iatrogenic transmission by >75% since 2010 [5] [10].

Table 3: Progress Toward WHO Elimination Targets in Taiwan (2024 Status)

WHO 2030 TargetTaiwan (2024)Status
Diagnosis Rate (≥90%)75% (~467,000 identified)On track
Treatment Rate (≥80%)>80% of diagnosed treatedAchieved
Incidence Reduction (≥90%)2.55 per 100,000Requires scale-up
Blood Safety (100%)Universal NAT screeningAchieved
Sources: Health Promotion Administration & National Hepatitis C Program Office [5] [10]

Taiwan’s "precision public health" framework—emphasizing "localized care delivery" and "continuum of care"—addresses persistent gaps: under-diagnosis in remote regions and reinfection prevention. With diagnostic rates at 75% (2024), intensified outreach aims to identify the remaining ∼156,000 undiagnosed individuals [5] [10]. If sustained, this comprehensive approach positions Taiwan to achieve WHO certification for HCV elimination by 2025, establishing a model for accelerated global eradication.

Properties

CAS Number

14944-34-4

Product Name

Taiwanin C

IUPAC Name

5-(1,3-benzodioxol-5-yl)-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C20H12O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-6H,7-9H2

InChI Key

YMGOOHXUOWZQOE-UHFFFAOYSA-N

SMILES

C1C2=C(C(=C3C=C4C(=CC3=C2)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)O1

Synonyms

taiwanin C

Canonical SMILES

C1C2=C(C(=C3C=C4C(=CC3=C2)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)O1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.